(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
Description
The compound "(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone" is a heterocyclic molecule featuring a benzo[d]thiazole core linked to a piperazine ring and a 4-propyl-1,2,3-thiadiazole moiety via a methanone bridge.
Properties
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-propylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS2/c1-3-5-13-16(26-21-20-13)17(24)22-8-10-23(11-9-22)18-19-15-12(2)6-4-7-14(15)25-18/h4,6-7H,3,5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUOXGHWINPUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of thiazole, a heterocyclic organic compound that has been found in many biologically active compounds. Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Mode of Action
Thiazole derivatives have been known to interact with various targets, leading to a wide range of biological effects. For example, some thiazole derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances.
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways, leading to their diverse biological activities. For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis.
Pharmacokinetics
The ADME properties of this compound are currently unknown. Thiazole derivatives have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which predicts good absorption or permeation.
Result of Action
Thiazole derivatives have been known to induce various cellular effects, such as cell apoptosis.
Action Environment
The influence of environmental factors on this compound’s action, efficacy, and stability is currently unknown. The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their action and stability.
Biological Activity
The compound (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Benzo[d]thiazole moiety : Known for its biological activity, this ring structure can interact with various biological targets.
- Piperazine ring : Often associated with enhanced binding affinity and specificity towards biological receptors.
- Thiadiazole substituent : Contributes to the compound's pharmacological profile.
Molecular Formula : C20H24N4OS
Molecular Weight : 372.49 g/mol
CAS Number : 1234567 (hypothetical for illustration)
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Benzo[d]thiazole Ring :
- Cyclization of 2-aminothiophenol derivatives with carboxylic acids under acidic conditions.
-
Introduction of the Piperazine Ring :
- Reaction with piperazine using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide).
-
Attachment of the Thiadiazole Unit :
- Coupling with a thiadiazole derivative to yield the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | HCT116 (Colon) | 3.29 |
| Compound B | H460 (Lung) | 10.0 |
| Compound C | MCF-7 (Breast) | 0.28 |
These findings suggest that compounds similar to this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The benzo[d]thiazole moiety can inhibit specific enzymes involved in cancer progression.
- Receptor Binding : The piperazine and thiadiazole rings enhance binding to biological receptors, potentially modulating signaling pathways associated with cell proliferation and apoptosis.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Thiadiazole Derivatives :
- Docking Studies :
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Families
The compound shares structural motifs with thiazole- and triazole-based derivatives described in the literature. For instance, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its fluorophenyl analogue (Compound 5) () exhibit isostructural triclinic symmetry (space group P̄1) and planar conformations, except for a perpendicular fluorophenyl group . Key differences between these compounds and the target molecule include:
- Core Heterocycles : The target compound substitutes the pyrazole-triazole system in Compounds 4 and 5 with a benzo[d]thiazole-thiadiazole framework.
- Substituent Effects : The 4-propyl group on the thiadiazole may enhance lipophilicity compared to the fluorophenyl groups in Compounds 4 and 3.
- Conformational Flexibility : The piperazine ring in the target compound introduces rotational freedom absent in the rigid pyrazole-triazole backbone of Compounds 4 and 4.
Data Table: Comparative Analysis
Research Implications and Limitations
While Compounds 4 and 5 provide a benchmark for structural and synthetic comparisons, the target compound’s unique features—such as the benzo[d]thiazole-thiadiazole system—may confer distinct electronic and steric properties. Further studies using SHELX-based crystallography and solubility profiling are needed to validate these hypotheses.
Notes
- SHELX remains critical for elucidating molecular conformations in such heterocyclic systems .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step coupling reactions. For example, benzo[d]thiazol derivatives are condensed with piperazine intermediates under reflux conditions using acetic acid or ethanol as solvents. Catalysts like palladium compounds may facilitate coupling steps, while sodium acetate buffers help stabilize intermediates . Reaction optimization includes temperature control (e.g., reflux at 80–100°C), solvent selection (polar aprotic solvents for better yield), and purification via recrystallization (dioxane/ethanol mixtures) or column chromatography .
Q. What spectroscopic methods are essential for characterizing this compound, and how are structural ambiguities resolved?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming backbone connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like thiadiazole or piperazine rings. For resolving ambiguities (e.g., tautomerism or stereochemistry), 2D NMR techniques (COSY, NOESY) and X-ray crystallography are employed .
Q. How can researchers troubleshoot low yields during the cyclization of intermediates?
- Answer : Low yields in cyclization steps (e.g., forming thiadiazole or piperazine rings) often stem from improper stoichiometry or solvent polarity. Adjusting acid/base catalysts (e.g., HCl for protonation), increasing reaction time (6–9 hours), or using dehydrating agents (molecular sieves) can improve efficiency. Monitoring via TLC or HPLC ensures intermediate stability .
Advanced Research Questions
Q. What strategies address contradictory data between computational modeling and experimental results for this compound’s reactivity?
- Answer : Discrepancies may arise from solvent effects or unaccounted transition states in simulations. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models incorporating explicit solvent molecules improve accuracy. Experimental validation using kinetic studies (e.g., variable-temperature NMR) or isotopic labeling can resolve ambiguities in reaction pathways .
Q. How does the electronic nature of substituents (e.g., methyl vs. propyl groups) influence the compound’s pharmacological activity?
- Answer : Substituents modulate lipophilicity and electron density, affecting receptor binding. For instance, the 4-propyl group on the thiadiazole ring enhances membrane permeability, while the 4-methylbenzo[d]thiazol moiety increases π-stacking interactions with biological targets. Structure-Activity Relationship (SAR) studies using analogs with halogen or methoxy substituents can quantify these effects .
Q. What experimental designs are optimal for evaluating metabolic stability in vitro?
- Answer : Use liver microsomes (human/rodent) incubated with NADPH cofactors to assess Phase I metabolism. LC-MS/MS quantifies parent compound degradation over time. Control experiments with CYP450 inhibitors (e.g., ketoconazole) identify specific enzyme contributions. For Phase II metabolism (glucuronidation), UDPGA cofactors are added .
Methodological Challenges and Solutions
Q. How can researchers minimize byproduct formation during coupling reactions?
- Answer : Byproducts often arise from competing nucleophilic attacks or oxidation. Strategies include:
- Using inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates .
- Employing coupling agents (EDCI/HOBt) to activate carboxyl groups selectively .
- Purifying intermediates before subsequent steps to avoid cross-reactivity .
Q. What protocols ensure reproducibility in multi-step syntheses?
- Answer : Strict adherence to:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
